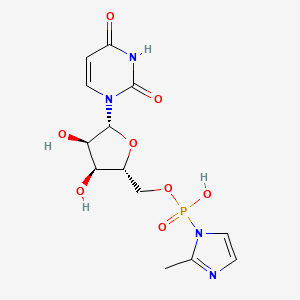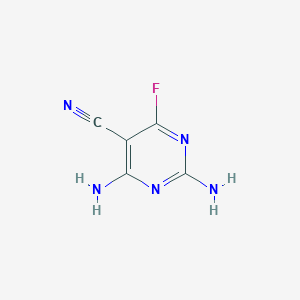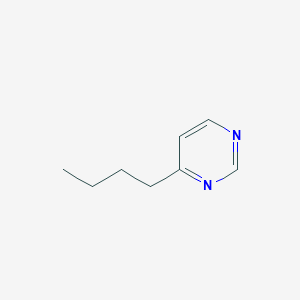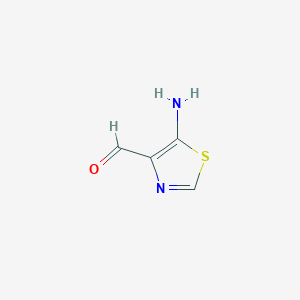
3-Methyl-9-(naphthalen-2-yl)-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-9-(naphthalen-2-yl)-9H-carbazole is an organic compound that belongs to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The unique structure of this compound, which includes a naphthalene moiety attached to the carbazole core, imparts specific chemical and physical properties that make it valuable for various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-9-(naphthalen-2-yl)-9H-carbazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylcarbazole and 2-bromonaphthalene.
Coupling Reaction: A palladium-catalyzed Suzuki-Miyaura coupling reaction is commonly employed to couple 3-methylcarbazole with 2-bromonaphthalene. This reaction is carried out in the presence of a palladium catalyst, a base (e.g., potassium carbonate), and a solvent (e.g., toluene) under an inert atmosphere.
Purification: The crude product is purified using column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-9-(naphthalen-2-yl)-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carbazole-quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced carbazole derivatives.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can be performed on the aromatic rings of the compound using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Carbazole-quinones.
Reduction: Reduced carbazole derivatives.
Substitution: Nitrated or halogenated carbazole derivatives.
Aplicaciones Científicas De Investigación
3-Methyl-9-(naphthalen-2-yl)-9H-carbazole has a wide range of scientific research applications, including:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent charge transport properties.
Pharmaceuticals: It serves as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic applications.
Materials Science: The compound is utilized in the design of novel materials with specific optical and electronic properties.
Biological Studies: Researchers use the compound to study its interactions with biological molecules and its potential as a bioactive agent.
Mecanismo De Acción
The mechanism of action of 3-Methyl-9-(naphthalen-2-yl)-9H-carbazole depends on its specific application. In organic electronics, the compound functions as a charge transport material, facilitating the movement of electrons or holes within the device. In pharmaceutical applications, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects. The exact pathways and molecular targets involved vary based on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
9-Phenylcarbazole: Similar structure but with a phenyl group instead of a naphthalene moiety.
3-Methylcarbazole: Lacks the naphthalene group, making it less complex.
9-(2-Naphthyl)carbazole: Similar to 3-Methyl-9-(naphthalen-2-yl)-9H-carbazole but without the methyl group.
Uniqueness
This compound is unique due to the presence of both a methyl group and a naphthalene moiety, which confer distinct electronic and steric properties. These features enhance its performance in specific applications, such as organic electronics and pharmaceuticals, making it a valuable compound for research and industrial use.
Propiedades
Fórmula molecular |
C23H17N |
|---|---|
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
3-methyl-9-naphthalen-2-ylcarbazole |
InChI |
InChI=1S/C23H17N/c1-16-10-13-23-21(14-16)20-8-4-5-9-22(20)24(23)19-12-11-17-6-2-3-7-18(17)15-19/h2-15H,1H3 |
Clave InChI |
YKWCEFUSTWBQDB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N(C3=CC=CC=C32)C4=CC5=CC=CC=C5C=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


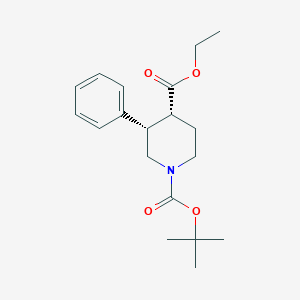
![Methyl 4-methyl-1H-pyrrolo[2,3-C]pyridine-5-carboxylate](/img/structure/B13094034.png)
![2-(7-Oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N-propylacetamide](/img/structure/B13094035.png)
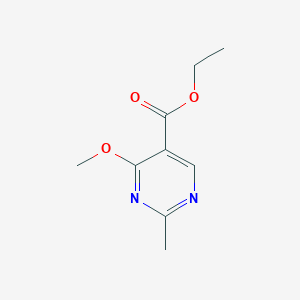
![ethyl (E)-2-cyano-3-[4-nitro-2-(trifluoromethyl)anilino]prop-2-enoate](/img/structure/B13094038.png)
![8-Methylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13094044.png)
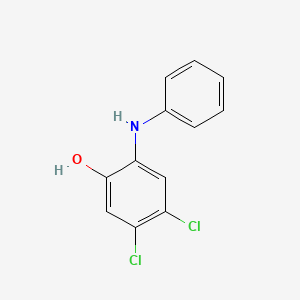
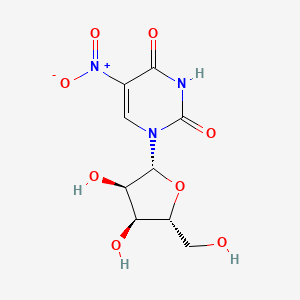
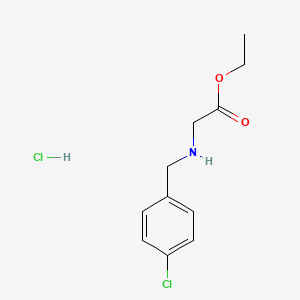
![TBDPS(-3)[DMT(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl](/img/structure/B13094081.png)
